An In-depth Technical Guide to the Structural Analysis of 4-Chloro-1H-indol-7-amine
An In-depth Technical Guide to the Structural Analysis of 4-Chloro-1H-indol-7-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-1H-indol-7-amine is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds.[1][2] A thorough understanding of its three-dimensional structure is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics. This guide provides a comprehensive, in-depth analysis of the structural features of 4-Chloro-1H-indol-7-amine. In the absence of publicly available experimental spectroscopic and crystallographic data for this specific molecule, this document leverages established principles of analytical chemistry, data from analogous substituted indoles, and theoretical predictions to present a robust, predictive structural elucidation. This approach is designed to empower researchers with the foundational knowledge required to characterize this and similar novel indole derivatives.
Predicted Molecular and Physicochemical Properties
A molecule's physicochemical properties are fundamental to its behavior in both chemical and biological systems. For 4-Chloro-1H-indol-7-amine, these properties can be predicted using computational models, providing a valuable baseline for experimental design.[3][4][5][6]
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₈H₇ClN₂ | - |
| Molecular Weight | 166.61 g/mol | - |
| LogP | ~2.0-2.5 | Computational Prediction |
| pKa (basic) | ~4-5 (amine) | Predicted from similar anilines |
| pKa (acidic) | ~16-17 (indole N-H) | Predicted from similar indoles |
| Hydrogen Bond Donors | 2 (N-H, NH₂) | Structure |
| Hydrogen Bond Acceptors | 2 (N, Cl) | Structure |
| Rotatable Bonds | 0 | Structure |
Note: These values are estimates and should be confirmed experimentally.
Spectroscopic Structural Elucidation (Predicted)
The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a powerful toolkit for elucidating the structure of an organic molecule.
¹H NMR Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy reveals the chemical environment of each proton in a molecule. The predicted spectrum of 4-Chloro-1H-indol-7-amine in a solvent like DMSO-d₆ would exhibit distinct signals for the indole ring protons and the amine protons. The electron-donating amino group and the electron-withdrawing chloro group will significantly influence the chemical shifts of the aromatic protons.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |
| H1 (N-H) | ~11.0 | br s | - | Typical for indole N-H, broad due to exchange. |
| H2 | ~7.0 | t | J ≈ 2.5 | Coupled to H1 and H3. |
| H3 | ~6.4 | t | J ≈ 2.5 | Coupled to H2 and H1. |
| H5 | ~6.8 | d | J ≈ 8.0 | Ortho-coupled to H6. |
| H6 | ~6.5 | d | J ≈ 8.0 | Ortho-coupled to H5. |
| NH₂ | ~5.0 | br s | - | Broad due to exchange and quadrupole effects. |
Diagram: Predicted ¹H NMR Assignments for 4-Chloro-1H-indol-7-amine
Caption: Predicted ¹H NMR chemical shifts for 4-Chloro-1H-indol-7-amine.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon | Predicted δ (ppm) | Rationale |
| C2 | ~122 | Typical for C2 of indole. |
| C3 | ~101 | Shielded by the nitrogen atom. |
| C3a | ~128 | Bridgehead carbon. |
| C4 | ~120 | Attached to the electron-withdrawing chlorine. |
| C5 | ~115 | Influenced by both substituents. |
| C6 | ~110 | Shielded by the amino group. |
| C7 | ~140 | Attached to the electron-donating amino group. |
| C7a | ~125 | Bridgehead carbon. |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3300 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) |
| 3350 | N-H stretch | Indole N-H |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 1620-1580 | N-H bend | Primary amine (-NH₂) |
| 1500-1400 | C=C stretch | Aromatic ring |
| 1330-1250 | C-N stretch | Aromatic amine |
| 800-700 | C-Cl stretch | Aryl chloride |
The presence of two distinct bands in the 3400-3300 cm⁻¹ region would be a strong indicator of the primary amine.[7][8][9][10]
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.[11][12][13][14][15]
-
Molecular Ion (M⁺): A prominent peak would be expected at m/z = 166, corresponding to the molecular weight of 4-Chloro-1H-indol-7-amine. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z = 168 with about one-third the intensity of the M⁺ peak would be a definitive indicator of a chlorine-containing compound.
-
Key Fragmentation Pathways:
-
Loss of HCN (m/z = 27): A common fragmentation pathway for indoles, leading to a fragment at m/z = 139.
-
Loss of Cl (m/z = 35): Cleavage of the C-Cl bond would result in a fragment at m/z = 131.
-
α-cleavage: Fragmentation adjacent to the amine group is also possible.
-
Crystallographic Analysis (Theoretical)
While an experimental crystal structure is the gold standard, we can infer likely solid-state characteristics. It is probable that 4-Chloro-1H-indol-7-amine would crystallize in a centrosymmetric space group. The crystal packing would be dominated by intermolecular hydrogen bonding between the indole N-H group and the amino group of one molecule and the nitrogen atom of the pyrrole ring or the chlorine atom of a neighboring molecule.[16][17][18] These interactions would likely lead to the formation of extended networks or dimeric structures.
Standardized Protocol for Structural Elucidation
For researchers who synthesize or isolate 4-Chloro-1H-indol-7-amine or a similar novel indole derivative, the following is a self-validating, field-proven workflow for comprehensive structural analysis.
Sample Preparation
-
Purity Assessment: Ensure the sample is of high purity (>95%) using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
NMR Sample: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
IR Sample: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample can be used directly.
-
MS Sample: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For electron impact (EI) ionization, the sample can be introduced directly if it is sufficiently volatile.
Instrumental Analysis
-
NMR Spectroscopy:
-
Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) on a 400 MHz or higher field spectrometer.
-
Use standard acquisition parameters, ensuring a sufficient number of scans for good signal-to-noise ratio, especially for the ¹³C spectrum.
-
-
IR Spectroscopy:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Perform a background scan before running the sample.
-
-
Mass Spectrometry:
-
Acquire a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
Obtain a tandem mass spectrum (MS/MS) to study the fragmentation pattern.
-
Data Analysis and Structure Confirmation
-
NMR:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the protons to their respective positions in the molecule.
-
Use the 2D NMR data to confirm the connectivity of the atoms.
-
-
IR:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
-
MS:
-
Confirm the molecular weight from the molecular ion peak in the mass spectrum.
-
Propose fragmentation mechanisms consistent with the observed fragment ions.
-
Diagram: Workflow for Structural Elucidation of a Novel Indole Derivative
Caption: A standardized workflow for the structural analysis of a novel compound.
Synthesis and Reactivity Context
A plausible synthetic route to 4-Chloro-1H-indol-7-amine would involve the reduction of a suitable nitro-chloro-indole precursor.[19][20][21] For example, the reduction of 4-chloro-7-nitro-1H-indole using a reducing agent like tin(II) chloride or catalytic hydrogenation would yield the target amine.
The reactivity of 4-Chloro-1H-indol-7-amine is dictated by the interplay of the electron-rich indole nucleus, the activating amino group, and the deactivating chloro substituent. The amino group strongly activates the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the C6 and potentially the C5 positions. The indole ring itself can also undergo electrophilic attack, typically at the C3 position. The presence of the amine and chloro groups also opens up possibilities for further functionalization through reactions like Sandmeyer reactions or nucleophilic aromatic substitution under specific conditions.
Conclusion
While experimental data for 4-Chloro-1H-indol-7-amine is not currently in the public domain, a comprehensive structural profile can be confidently predicted based on the well-established principles of spectroscopic and crystallographic analysis and by drawing comparisons with closely related, well-characterized indole derivatives. This in-depth guide provides researchers with a robust framework for understanding the key structural features of this important pharmaceutical intermediate and offers a validated workflow for the characterization of this and other novel molecules in drug discovery and development. The predictive nature of this analysis underscores the importance of experimental verification for any new compound.
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